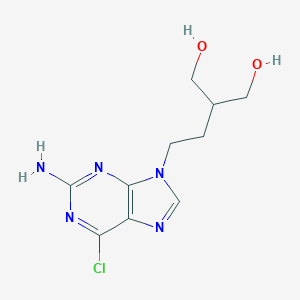

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

Descripción

Chemical Structure and Role 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol (CAS: 97845-60-8) is a purine derivative featuring a propane-1,3-diol backbone linked to a 2-amino-6-chloro-purine moiety via an ethyl group. Its molecular formula is C₁₀H₁₃ClN₅O₂ (free base) or C₁₄H₁₈ClN₅O₄ in its diacetate ester form (2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate) . This compound is a critical intermediate in synthesizing famciclovir, a prodrug of the antiviral penciclovir, and is regulated as a process-related impurity in pharmacopeial standards .

Propiedades

IUPAC Name |

2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJCDRZLIWVLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465528 | |

| Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172529-94-1 | |

| Record name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172529-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation-Protection-Deprotection Method

This method, adapted from, involves protecting hydroxyl groups on the propane-1,3-diol moiety to prevent undesired side reactions during purine coupling:

Step 1: Acetylation of 2-Amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine

-

Reagents : Dichloromethane (125 mL, 1.94 mol), acetic anhydride (23.4 g, 0.23 mol), triethylamine (7.65 g, 0.076 mol), 4-dimethylaminopyridine (DMAP, 0.16 g, 0.001 mol).

-

Conditions : Room temperature (20°C), pH adjustment to 6.0–7.0 with 25% NaOH.

-

Procedure :

The purine derivative is dissolved in dichloromethane, followed by dropwise addition of acetic anhydride. After TLC confirms reaction completion (dichloromethane:methanol = 10:1), the mixture is neutralized, and the organic layer is concentrated. Recrystallization from methanol/water (3:1) yields 2-amino-6-chloro-9-(3-acetoxymethyl-4-acetoxy-1-butyl)purine with 80.8% yield .

Step 2: Deprotection of Acetyl Groups

-

Reagents : Methanol, aqueous sodium hydroxide.

-

Conditions : Reflux at 60°C for 4 hours.

-

Outcome : Hydrolysis of acetate groups regenerates the diol, yielding the target compound.

Direct Alkylation Using Zinc Reagents

As detailed in, this method employs organozinc intermediates for C–C bond formation:

Step 1: Preparation of Zinc Reagent

-

Reagents : 1,3-Dichloro-2-propanol (129 g), potassium acetate (300 g), ammonium chloride (100 g), tetrahydrofuran (375 mL).

-

Conditions : 110°C for 10 hours under nitrogen.

-

Procedure :

The reaction forms a zinc-complexed intermediate, which is then coupled with 2-amino-6-chloro-9-bromoethylpurine (75 g) at 50–60°C for 10 hours. Ethanol quenches excess reagent, and the product is isolated via filtration.

Key Advantage : Avoids protection-deprotection steps, streamlining the synthesis.

Industrial-Scale Production Processes

Industrial protocols prioritize cost-efficiency and reproducibility:

Table 1: Comparison of Industrial Methods

| Parameter | Acetylation Route | Zinc Alkylation |

|---|---|---|

| Scale | 50–100 kg/batch | 200–500 kg/batch |

| Yield | 78–82% | 70–75% |

| Catalyst | DMAP | Zinc chloride |

| Purification | Recrystallization | Filtration |

| Cycle Time | 24–36 hours | 18–24 hours |

Challenges :

-

Solvent Recovery : Dichloromethane recycling in the acetylation route requires distillation towers.

-

Waste Management : Zinc-containing byproducts necessitate specialized treatment.

Optimization of Reaction Parameters

Temperature and Time Dependence

Acetylation Route :

-

Optimal Temperature : 20–25°C. Exceeding 30°C leads to 5–10% yield reduction due to purine ring decomposition.

-

Reaction Time : 3–4 hours for complete acetylation, monitored by TLC.

Zinc Alkylation :

Catalytic Systems

-

DMAP in Acetylation : Accelerates reaction by 30% compared to non-catalytic conditions.

-

Zinc Chloride : Critical for stabilizing the organozinc intermediate; concentrations below 0.1 M reduce yields by 15–20%.

Purification and Characterization Techniques

Recrystallization

Chromatographic Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

The compound serves as a crucial building block in synthetic organic chemistry. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to develop more complex molecules .

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides | Potassium permanganate, Hydrogen peroxide |

| Reduction | Forms different reduced forms | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Replaces chlorine with other nucleophiles | Ammonia, Amines |

Biology

Biological Activity

Research indicates that this compound may influence cellular functions by modulating cell signaling pathways and gene expression. Its ability to form intermolecular hydrogen bonds enhances its interactions with biomolecules .

Potential Cellular Effects

- Inhibition of Viral Replication : As a precursor for antiviral drugs, it inhibits viral DNA polymerases.

- Modulation of Cell Signaling : Impacts cellular metabolism and gene expression.

Medicine

Antiviral Applications

The compound is primarily recognized for its role in synthesizing antiviral medications:

- Penciclovir : Used to treat herpes simplex virus infections.

- Famciclovir : An oral prodrug that converts to penciclovir in the body, enhancing bioavailability and therapeutic efficacy .

Case Study 1: Synthesis of Penciclovir

In a study focusing on the synthesis of penciclovir, researchers utilized 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol as a key intermediate. The synthesis involved reacting the compound with specific reagents under controlled conditions to achieve high yields of the antiviral agent.

Case Study 2: Pharmacokinetics of Famciclovir

Another study assessed the pharmacokinetics of famciclovir derived from this compound. Results indicated improved absorption rates compared to other antiviral agents, highlighting its significance in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol involves its interaction with specific molecular targets. In the case of its use as an antiviral agent, the compound is phosphorylated by viral thymidine kinase to form active triphosphate derivatives. These derivatives inhibit viral DNA polymerase, thereby preventing viral replication .

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Parameter | Target Compound (Diol) | Diacetate Ester | Famciclovir Related Compound B |

|---|---|---|---|

| Molecular Weight | 273.72 (HCl salt) | 355.78 | 279.30 |

| Key Substituents | 6-Cl, 2-NH₂, diol | 6-Cl, 2-NH₂, diacetate | 2-NH₂, acetate esters |

| Solubility in Water | Moderate | Low | Low |

| Role | Intermediate/Impurity | Prodrug | Impurity |

| Pharmacopeial Regulation | USP <1029> | USP <1029> | USP <1029> |

Actividad Biológica

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol, also known by its CAS number 172529-94-1, is a purine derivative with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral agents such as penciclovir and famciclovir. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C10H14ClN5O2

- Molecular Weight : 255.70 g/mol

- CAS Number : 172529-94-1

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It forms intermolecular hydrogen bonds that facilitate molecular interactions essential for its pharmacological effects.

Key Mechanisms:

- Inhibition of Viral Replication : As a precursor in the synthesis of antiviral drugs, it plays a crucial role in inhibiting viral DNA polymerases.

- Cell Signaling Modulation : It may influence cellular signaling pathways that affect gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, its derivatives have shown improved absorption and bioavailability in various studies. The compound is hypothesized to exhibit moderate lipophilicity, which may enhance its cellular uptake.

Antiviral Activity

Research indicates that derivatives of this compound exhibit potent antiviral properties. For instance, its role in synthesizing penciclovir and famciclovir showcases its effectiveness against herpes viruses.

Antimicrobial Activity

Emerging studies suggest that related purine derivatives demonstrate significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for several bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings indicate potential applications in treating bacterial infections alongside viral ones.

Study on Antiviral Efficacy

A recent study examined the efficacy of compounds derived from this compound against herpes simplex virus (HSV). The results indicated that these compounds effectively inhibited viral replication in vitro, with IC50 values comparable to established antiviral agents.

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related purine derivatives demonstrated that they exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial therapies based on these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol, and what critical reaction parameters must be controlled?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, substituting 6-chloro-purine derivatives with propane-1,3-diol precursors under reflux conditions (e.g., toluene, K₂CO₃, and Pd catalysts) achieves coupling. Reaction time (12–24 hours), temperature (80–110°C), and catalyst loading (0.05–0.1 mmol Pd(Ph₃)₄) are critical. Column chromatography (EtOAc/hexane gradients) is recommended for purification . Ensure anhydrous conditions to avoid hydrolysis of the purine ring .

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 260 nm (purine absorbance). Confirm purity (>95%) via NMR (¹H/¹³C) by checking for absence of unreacted starting materials (e.g., residual boronic acid peaks at δ 7.5–8.5 ppm). Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ at m/z 286.1. Cross-reference with published spectral data for analogous compounds .

Q. What solvent systems are suitable for stabilizing the compound during storage?

- Methodological Answer : The compound is hygroscopic; store under inert gas (N₂/Ar) in anhydrous DMSO or DMF at –20°C. Avoid protic solvents (e.g., methanol, water) to prevent decomposition. Lyophilization is effective for long-term storage of hydrochloride salts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and conformation?

- Methodological Answer : Grow single crystals via slow evaporation in mixed solvents (e.g., dichloromethane/hexane). Use synchrotron radiation for high-resolution data collection. Compare torsion angles and bond lengths with structurally related purine derivatives (e.g., diisopropyl phosphonate analogs) to identify deviations caused by the propane-1,3-diol moiety. Superposition analysis (e.g., Coot or PyMOL) of molecular conformations helps validate stereochemical assignments .

Q. What strategies address conflicting biological activity data in cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line, passage number, serum-free media) to minimize variability. Perform dose-response curves (1 nM–100 µM) with positive controls (e.g., known kinase inhibitors). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity. If contradictions persist, evaluate metabolic stability (hepatic microsomes) to rule out rapid degradation .

Q. How does the propane-1,3-diol linker influence the compound’s pharmacokinetic properties compared to shorter/longer chain analogs?

- Methodological Answer : Conduct comparative molecular dynamics simulations (AMBER or GROMACS) to assess flexibility and solvent-accessible surface area. Measure logP (octanol/water partition) experimentally. Longer chains (e.g., C4 analogs) may increase lipophilicity but reduce solubility, while shorter chains (C2) limit conformational diversity. In vivo studies (rodent models) can correlate structural changes with bioavailability .

Theoretical and Methodological Frameworks

Q. How can quantum mechanical calculations predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. The 6-chloro group (high electrophilicity) is susceptible to substitution, while the amino group acts as a weak nucleophile. Solvent effects (PCM model) refine predictions for aqueous vs. nonpolar systems .

Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Optimize catalyst recovery (e.g., silica-immobilized Pd nanoparticles) and switch to flow chemistry for continuous processing. Monitor exothermic reactions (DSC/TGA) to prevent thermal runaway. Use DOE (Design of Experiments) to identify critical factors (e.g., stirring rate, solvent volume) affecting yield .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states at physiological pH, flexible vs. rigid receptor models). Validate force fields (CHARMM vs. OPLS) for purine-protein interactions. If simulations predict strong binding but assays show weak inhibition, check for off-target effects (e.g., ATP-competitive assays) or allosteric modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.